Fmoc-Thr(Bzl)-OH

描述

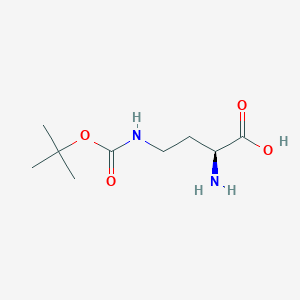

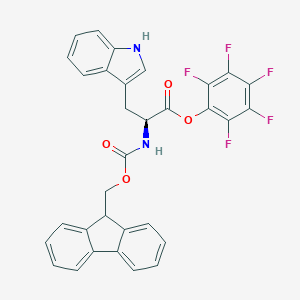

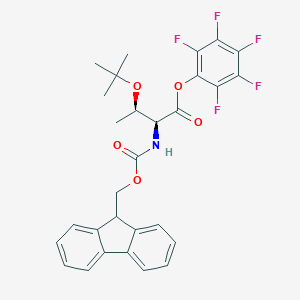

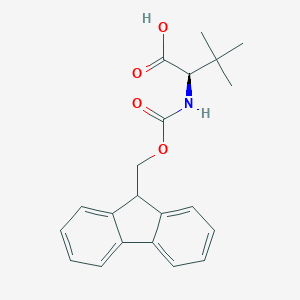

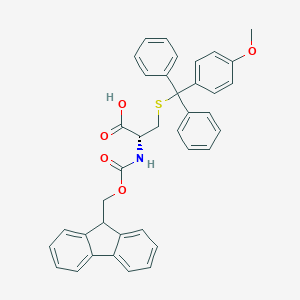

Fmoc-Thr(Bzl)-OH: , also known as 9-fluorenylmethyloxycarbonyl-L-threonine benzyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino terminus, while the benzyl ester protects the hydroxyl group of threonine. This compound is crucial in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

科学研究应用

药物递送系统

Fmoc-Thr(Bzl)-OH,作为 Fmoc 保护氨基酸家族的一部分,常用于开发基于肽的水凝胶。这些水凝胶可以被设计成生物相容的基质,适用于控制药物释放。 Fmoc 基团有助于肽的自组装,形成稳定的结构,可以包封并逐渐释放治疗剂 .

诊断成像

在诊断成像中,this compound 可用于合成用作造影剂或靶向配体的肽。 这些肽的特异性允许对生物组织或疾病标志物进行增强成像,从而有助于更准确的诊断 .

肽合成用于生物学研究

该化合物是固相肽合成的重要组成部分,该方法广泛用于生产具有精确序列的肽。 这些合成的肽可用于生物学测试、通过 NMR 进行结构研究,或研究肽与其他分子之间的相互作用 .

细胞培养

Fmoc 修饰的氨基酸已知会影响细胞粘附和增殖。 This compound 可用于修饰表面或创建促进细胞生长的支架,这对组织工程和再生医学至关重要 .

生物模板

Fmoc 保护的氨基酸的自组装特性使其适用于生物模板应用。 它们可以形成模仿天然生物系统的纳米结构,可用于各种纳米技术应用 .

光学应用

this compound 由于其能够形成以独特方式与光相互作用的有序结构,可能有助于开发光学材料。 这会导致光子学和新型传感器领域应用 .

催化应用

包含 this compound 的肽可以被设计成具有催化功能,模拟酶或促进特定化学反应。 这在绿色化学和工业过程中具有潜在的用途 .

治疗和抗生素特性

对 Fmoc 修饰肽的研究包括探索其治疗潜力,例如抗菌特性或调节生物途径的能力。 This compound 可能在开发新的治疗方法或抗生素中发挥作用 .

作用机制

Target of Action

Fmoc-Thr(Bzl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized . The compound plays a crucial role in the formation of peptide bonds, contributing to the overall structure and function of the resulting peptide .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound provides protection for the amino acid during the synthesis process, preventing unwanted reactions . Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid in the sequence to be added .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s ability to form peptide bonds affects the overall structure of the peptide, which in turn can influence various biochemical pathways depending on the specific function of the peptide being synthesized .

Pharmacokinetics

For example, the Fmoc group increases the compound’s hydrophobicity, which can influence its solubility and reactivity .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . These peptides can then go on to perform a variety of functions, depending on their specific structure and amino acid sequence .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the choice of solvent can significantly impact the efficiency of the peptide synthesis process .

生化分析

Biochemical Properties

Fmoc-Thr(Bzl)-OH, like other Fmoc-modified amino acids, possesses eminent self-assembly features . This is due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks

Cellular Effects

Fmoc-modified amino acids and short peptides have shown potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in peptide synthesis. The Fmoc group is removed during synthesis, allowing the amino acid to be incorporated into the growing peptide chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(Bzl)-OH typically involves the protection of the amino group of threonine with the Fmoc group and the hydroxyl group with the benzyl ester. The process generally follows these steps:

Protection of the Amino Group: Threonine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine to form Fmoc-Thr-OH.

Protection of the Hydroxyl Group: The hydroxyl group of Fmoc-Thr-OH is then protected by reacting it with benzyl bromide in the presence of a base like sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using automated peptide synthesizers that employ solid-phase peptide synthesis (SPPS). This method involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids to build the desired peptide chain. The Fmoc group is removed using a mild base such as piperidine, and the benzyl ester is typically removed using hydrogenation or acidic conditions.

化学反应分析

Types of Reactions:

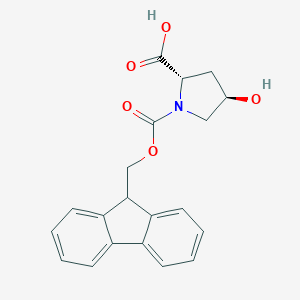

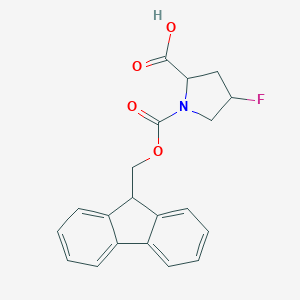

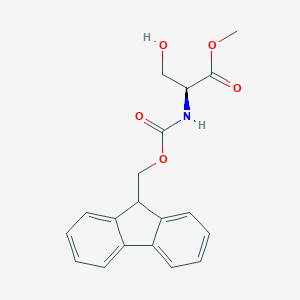

Deprotection Reactions: The Fmoc group can be removed using a mild base like piperidine, while the benzyl ester can be removed via hydrogenation or acidic conditions.

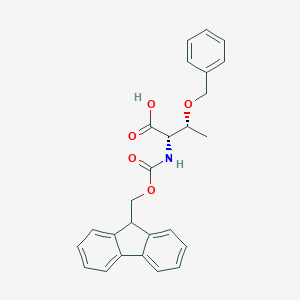

Coupling Reactions: Fmoc-Thr(Bzl)-OH can undergo peptide bond formation with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) or trifluoroacetic acid (TFA) for benzyl ester removal.

Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Major Products Formed:

Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the benzyl ester yields the free hydroxyl group.

Coupling: Formation of peptide bonds

属性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDMMWCWPVCHLL-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583799 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117872-75-0 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。